molecular formula C9H10FNO2 B13636679 4-(2-Fluoropropan-2-yl)picolinic acid

4-(2-Fluoropropan-2-yl)picolinic acid

Cat. No.: B13636679
M. Wt: 183.18 g/mol
InChI Key: XVGBKEAJZLFADZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-(2-Fluoropropan-2-yl)picolinic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 4-(2-Fluoropropan-2-yl)picolinic acid involves its interaction with specific molecular targets. For example, it may bind to zinc finger proteins, altering their structure and function. This interaction can inhibit viral replication and modulate immune responses . The compound’s effects are mediated through pathways involving zinc transport and protein-ligand interactions.

Comparison with Similar Compounds

4-(2-Fluoropropan-2-yl)picolinic acid can be compared to other picolinic acid derivatives, such as:

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

4-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid

InChI

InChI=1S/C9H10FNO2/c1-9(2,10)6-3-4-11-7(5-6)8(12)13/h3-5H,1-2H3,(H,12,13)

InChI Key

XVGBKEAJZLFADZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NC=C1)C(=O)O)F

Origin of Product

United States

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